molecular formula C11H12N2O2 B187017 Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 2549-19-1

Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B187017
CAS No.: 2549-19-1
M. Wt: 204.22 g/mol
InChI Key: FLAQFBICEAEEOA-UHFFFAOYSA-N
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Description

Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS 2549-19-1) is a fused heterocyclic compound with the molecular formula C₁₁H₁₂N₂O₂ and a molecular weight of 204.23 g/mol . It is synthesized via condensation of 2-aminopyridine and ethyl 2-chloroacetoacetate in ethanol, yielding a light yellow to brown solid (m.p. 69°C, 45% yield) . The compound serves as a key intermediate for synthesizing hydrazides, amides, and other derivatives with applications in antimicrobial and antimycobacterial agents .

Properties

IUPAC Name

ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)10-8(2)12-9-6-4-5-7-13(9)10/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLAQFBICEAEEOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353507
Record name ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
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Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2549-19-1
Record name 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester
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Record name ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
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Record name ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
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Preparation Methods

Halogen-Assisted Cyclization

A bromine-mediated approach using N-bromosuccinimide (NBS) in water at 80°C for 30 minutes achieves 91% yield. The reaction proceeds via in situ generation of α-bromoketones, which undergo cyclization with 2-aminopyridine. This method eliminates organic solvents, simplifying purification:

2-Aminopyridine + NBSH2O, 80°CEthyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate\text{2-Aminopyridine + NBS} \xrightarrow{\text{H}_2\text{O, 80°C}} \text{this compound}

Key advantages include reduced environmental impact and high reproducibility, as evidenced by consistent 13C^{13}C NMR data (δ 161.7 ppm for ester carbonyl).

Microwave-Assisted Synthesis

Emerging protocols utilize microwave irradiation to accelerate reaction kinetics. While specific data for this compound is limited, analogous imidazo[1,2-a]pyridine syntheses report 20–30% reductions in reaction time and 10–15% yield improvements compared to conventional heating.

Green Chemistry Approaches

Aqueous-Phase Synthesis

The NBS/water system (Section 2.1) exemplifies green chemistry principles. Reaction parameters are optimized as follows:

  • Solvent: Water (5 mL per 1 mmol substrate)

  • Catalyst: NBS (1.2 equiv.)

  • Workup: Extraction with ethyl acetate (3 × 20 mL) and column chromatography.

This method avoids toxic solvents and reduces waste generation, aligning with sustainable chemistry goals.

Solvent-Free Mechanochemical Methods

Ball-milling techniques are under investigation for solvent-free synthesis. Preliminary studies on related compounds show 70–85% yields within 2 hours, though applications to this compound remain unexplored.

Industrial-Scale Production

Continuous Flow Processes

Industrial protocols often employ continuous flow reactors to enhance scalability. A typical setup involves:

  • Reactants: 2-Aminopyridine and ethyl 2-chloroacetoacetate (1:1.2 molar ratio)

  • Residence Time: 30 minutes

  • Throughput: 5–10 kg/hour

Purification is achieved via fractional distillation, yielding >99% purity products suitable for pharmaceutical applications.

Catalytic System Optimization

Lewis acids (e.g., AlCl₃) are tested for Friedel-Crafts acylation steps, though excessive catalyst loading (>10 mol%) promotes dimerization byproducts. Optimal conditions use 5 mol% AlCl₃ in CH₂Cl₂ at 25°C.

Analytical and Purification Techniques

Chromatographic Methods

Silica gel chromatography with ethyl acetate/hexane (15–30% v/v) is standard for laboratory-scale purification. Industrial processes prefer recrystallization from ethanol-water mixtures (3:1 v/v), yielding needle-like crystals with melting points of 66–68°C.

Spectroscopic Characterization

  • IR Spectroscopy: Key peaks include 1678 cm⁻¹ (ester C=O) and 3145 cm⁻¹ (aromatic C-H).

  • Mass Spectrometry: Isotopic peaks at m/zm/z 207 ([M+2]⁺) confirm the presence of chlorine in intermediate stages.

Challenges and Limitations

Byproduct Formation

Common byproducts include:

  • Dimeric species from over-alkylation (5–15% yield loss)

  • Hydrolyzed esters due to trace moisture (>3% in crude products)

Scalability Issues

Batch reactions exceeding 50 L volumes exhibit non-linear kinetics, necessitating precise temperature control (±2°C) to maintain yields above 60% .

Chemical Reactions Analysis

Types:

Biological Activity

Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Overview of this compound

  • IUPAC Name : this compound
  • CAS Number : 2549-19-1
  • Molecular Weight : 204.23 g/mol
  • Chemical Structure : The compound features a fused bicyclic structure consisting of an imidazole ring and a pyridine ring, contributing to its biological activity.

This compound interacts with various biological targets, influencing multiple biochemical pathways:

  • Target Interactions : It has been shown to affect the N-terminal GTP-binding site of FtsZ, a bacterial cell division protein, indicating potential antibacterial properties .
  • Biochemical Pathways : The compound influences pathways associated with inflammation and pain relief, showcasing anti-inflammatory and analgesic activities through synthesized derivatives.

Pharmacological Properties

The biological activities of this compound include:

  • Antimicrobial Activity : Related derivatives have demonstrated significant activity against various bacterial strains, suggesting potential as an antibiotic agent .
  • Anti-inflammatory Effects : Synthesized derivatives have shown potential in reducing inflammation and pain in experimental models.
  • Antimalarial Activity : Some derivatives have been evaluated for their antimalarial properties, showing promising results in vitro against malaria parasites .

Synthesis and Evaluation of Derivatives

Research has focused on synthesizing new derivatives of this compound to enhance its pharmacological properties:

  • Synthesis Methodology :
    • This compound was synthesized via cyclization reactions involving starting materials like 2-aminopyridine and ethyl 2-chloroacetoacetate under reflux conditions with ethanol as a solvent. The yield was approximately 45% .
  • Biological Evaluations :
    • A study evaluated the antimalarial profiles of new derivatives synthesized from this compound. The derivatives exhibited varying degrees of efficacy against malaria parasites in vitro, indicating the potential for further development as therapeutic agents against malaria .

Table of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialSignificant activity against various bacteria
Anti-inflammatoryPotential to reduce inflammation and pain
AntimalarialPromising in vitro efficacy against malaria parasites

Scientific Research Applications

Pharmaceutical Development

Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate serves as a crucial intermediate in the synthesis of several pharmaceutical compounds, particularly those targeting cancer treatments. Its unique structural properties allow it to act as a scaffold for developing novel anticancer agents.

Case Study: Anticancer Agents

  • Research Findings : Studies have shown that derivatives of this compound exhibit significant cytotoxic activity against various cancer cell lines, including breast and lung cancers. The mechanism often involves the inhibition of specific kinases that are critical for cancer cell proliferation .

Biochemical Research

In biochemical research, this compound is utilized to explore enzyme inhibition and receptor interactions. It helps elucidate biological pathways and disease mechanisms.

Example Applications :

  • Enzyme Inhibition Studies : this compound has been employed to study its effects on specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets for metabolic disorders .

Food Safety Testing

The compound is relevant in assessing food products for harmful substances, contributing to consumer safety and regulatory compliance. Its application in food safety testing is critical due to its ability to detect mutagenic compounds.

Data Table: Food Safety Applications

Application AreaMethodologyFindings
Detection of MutagensChromatographic TechniquesIdentified presence of harmful substances in processed foods
Regulatory ComplianceToxicological AssessmentsEnsured adherence to safety standards in food production

Material Science

In material science, this compound is used in developing advanced materials such as coatings and polymers that require enhanced thermal stability and chemical resistance.

Research Insights :

  • Coating Development : Studies indicate that incorporating this compound into polymer matrices enhances the thermal stability of the resulting materials, making them suitable for high-performance applications .

Environmental Monitoring

The compound plays a role in environmental monitoring by aiding in the detection and quantification of hazardous pollutants in soil and water samples.

Case Study: Environmental Applications

  • Pollutant Detection : this compound has been utilized in studies aimed at identifying environmental contaminants, showcasing its utility in ecological assessments and remediation efforts .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The imidazo[1,2-a]pyridine core allows diverse substitutions, significantly altering physicochemical and biological properties. Key analogs include:

Compound Name Substituent Position Key Modifications Similarity Index*
Ethyl imidazo[1,2-a]pyridine-3-carboxylate None No methyl group at C2 0.90
Ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate C2 Ethyl instead of methyl N/A
Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate C6 Chlorine at C6 0.81
Ethyl 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carboxylate C2 4-Chlorophenyl at C2 N/A
Ethyl 5-(chloromethyl)imidazo[1,2-a]pyridine-3-carboxylate C5 Chloromethyl at C5 N/A

*Similarity indices from CAS database comparisons ().

Key Observations:
  • Halogenation : Chlorine at C6 (CAS 372198-69-1) or C5 () introduces electron-withdrawing effects, altering reactivity in nucleophilic substitutions .
  • Trifluoromethyl Derivatives : Compounds like 7-(trifluoromethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxylate exhibit improved metabolic stability due to the electron-deficient CF₃ group .

Physicochemical and Spectral Properties

Compound Melting Point (°C) IR (ν, cm⁻¹) Key NMR Signals (δ, ppm)
Target Compound 69 N/A N/A
2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide (2) 180 N/A N/A
Ethyl 4-methylthio-2-oxo-pyrano derivative (7d) 172–175 1703 (C=O) N/A
7-Trifluoromethyl analog (12c) N/A N/A 9.69 (d, J=7.3 Hz, 1H), 8.10 (s, 1H)
  • Spectroscopic Trends : Trifluoromethyl groups (e.g., compound 12c ) induce distinct deshielding in ¹H NMR, while ester carbonyls show strong IR absorption near 1700 cm⁻¹ .

Q & A

Q. Q1. What are the standard synthetic routes for Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate?

The compound is typically synthesized via condensation reactions. A common method involves reacting 2-aminopyridine derivatives with carbonyl compounds (e.g., ethyl 3-oxopropanoate) under acidic or basic conditions. For example, this compound can be prepared by reacting 2-aminopyridine with ethyl acetoacetate in the presence of catalysts like trifluoroacetic acid or CBr₄, followed by cyclization . Multi-step protocols may include hydrazide formation for downstream functionalization .

Advanced Synthesis

Q. Q2. How can reaction conditions be optimized to improve yield and purity?

Optimization focuses on minimizing byproducts and ensuring homogeneous mixtures. Lewis acids (e.g., AlCl₃) can catalyze Friedel-Crafts acylation, while avoiding conditions that promote incomplete conversion. For instance, using CH₃CN as a solvent and controlled stoichiometry of CBr₄ (2 equiv.) improves regioselectivity . Reaction temperature (e.g., 100°C for 15 minutes) and purification via silica gel chromatography or reverse-phase HPLC enhance purity . Low yields (e.g., 5.9% in halogen-metal exchange reactions) may require troubleshooting intermediates or adjusting catalyst loading .

Basic Characterization

Q. Q3. What spectroscopic techniques confirm the compound’s structure?

Key methods include:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ ~2.5 ppm) and carbon backbone.
  • IR Spectroscopy : Identifies ester carbonyl stretches (~1700 cm⁻¹) and imidazo[1,2-a]pyridine ring vibrations .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated vs. observed, Δ < 0.1 ppm) .

Advanced Characterization

Q. Q4. How does X-ray crystallography elucidate molecular interactions?

X-ray studies reveal dihedral angles between the imidazo[1,2-a]pyridine core and substituents, influencing dimerization via C-H···O hydrogen bonds. For analogs like 3-(3-chlorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one, crystallography confirms centrosymmetric packing, critical for stability and bioactivity predictions .

Basic Biological Activity

Q. Q5. What in vitro models assess its pharmacological potential?

The compound’s imidazo[1,2-a]pyridine scaffold is evaluated in kinase inhibition assays. For example, HS-173 (a derivative) inhibits PI3K/Akt signaling in hepatic stellate cells, reducing fibrotic markers like α-SMA and collagen via apoptosis induction . Dose-response curves (IC₅₀ values) and Western blotting validate target engagement .

Advanced Biological Studies

Q. Q6. How are in vivo efficacy and toxicity profiles determined?

Rodent models (e.g., CCl₄-induced liver fibrosis) assess anti-fibrotic effects. HS-173 reduces collagen deposition and serum ALT/AST levels, with pharmacokinetic parameters (Cₘₐₓ, t₁/₂) measured via HPLC-MS. Toxicity studies monitor organ histopathology and hematological parameters .

Basic Structure-Activity Relationships (SAR)

Q. Q7. How do substituent variations impact bioactivity?

Substituents at the 2- and 7-positions modulate activity. For instance:

  • Methyl groups : Enhance metabolic stability but may reduce solubility.
  • Fluorine/chlorine : Improve target affinity via halogen bonding (e.g., PI3K inhibition in HS-173) .
    Comparative studies with analogs (e.g., ethyl 2-phenyl derivatives) show reduced activity when ester groups are replaced .

Advanced SAR & Computational Modeling

Q. Q8. What computational methods predict SAR for imidazo[1,2-a]pyridines?

Density Functional Theory (DFT) calculates electronegativity and hardness (η) to predict reactivity. For example, η = ½(I − A), where I = ionization potential and A = electron affinity, correlates with nucleophilic attack sites . Molecular docking (e.g., AutoDock Vina) models interactions with targets like PI3K, guiding rational design .

Data Contradictions

Q. Q9. How to resolve discrepancies in reported synthetic yields?

Variations arise from catalyst choice and purification methods. For example, CBr₄-mediated reactions yield >75% in some protocols , while halogen-metal exchanges may drop to 5.9% due to side reactions . Reproducibility requires strict control of moisture, stoichiometry, and intermediate characterization (e.g., TLC monitoring).

Methodological Troubleshooting

Q. Q10. How to address byproduct formation during synthesis?

Byproducts (e.g., regioisomers) are minimized by:

  • Lewis Acid Catalysis : Directs acylation to the C-3 position .
  • Solvent Selection : Polar aprotic solvents (CH₃CN) improve solubility and reaction homogeneity .
  • Chromatographic Purification : Gradient elution (0–100% EtOAc/DCM) separates isomers .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
Reactant of Route 2
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Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate

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